molecular formula C11H10BrNO2 B180959 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole CAS No. 196877-76-6

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Cat. No.: B180959
CAS No.: 196877-76-6
M. Wt: 268.11 g/mol
InChI Key: QDQMLRXNRCWYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol, is characterized by its isoxazole ring substituted with a reactive bromomethyl group and a 4-methoxyphenyl group . The bromomethyl moiety makes this molecule a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions, enabling researchers to synthesize more complex derivatives for biological screening . Compounds based on the isoxazole scaffold, such as this one, are frequently explored in the development of novel therapeutic agents. Research into similar structures has shown that they can serve as key components in inhibitors for viral targets, including HIV integrase, highlighting the potential value of this compound in antiviral research programs . It is typically supplied with a purity of 98% or higher, ensuring consistency in experimental results . Proper handling is essential; please consult the Safety Data Sheet for detailed hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(bromomethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQMLRXNRCWYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429384
Record name 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196877-76-6
Record name 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, a valuable heterocyclic building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes established synthetic methodologies, explores the compound's reactivity, and discusses its potential applications in the development of novel therapeutics.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] The presence of both nitrogen and oxygen atoms within the ring imparts unique electronic properties and the ability to engage in various non-covalent interactions with biological targets. Consequently, isoxazole-containing compounds have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged scaffold in modern drug discovery.

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a bifunctional reagent of particular interest. The 3-(4-methoxyphenyl) group can influence the overall lipophilicity and electronic nature of the molecule, while the 5-(bromomethyl) substituent serves as a versatile synthetic handle for the introduction of a wide array of functional groups through nucleophilic substitution. This guide will delve into the synthesis, characterization, and synthetic utility of this important intermediate.

Physicochemical Properties

PropertyValueSource/Rationale
CAS Number 196877-76-6
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance Expected to be a solid at room temperature.Based on analogs like 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole.[4]
Melting Point Not explicitly reported. Analog 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has a melting point of 128.5-132.5 °C.[5][6]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide.[6]
Purity Commercially available with purities typically around 95%.

Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

A robust and scalable synthesis is paramount for the utility of any building block. A logical and efficient two-step synthetic sequence for the preparation of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole involves the initial synthesis of the corresponding alcohol, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, followed by its bromination.

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Bromination 4-methoxybenzaldoxime 4-Methoxybenzaldoxime intermediate_alcohol (3-(4-methoxyphenyl)isoxazol-5-yl)methanol 4-methoxybenzaldoxime->intermediate_alcohol [3+2] Cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->intermediate_alcohol intermediate_alcohol_2 (3-(4-methoxyphenyl)isoxazol-5-yl)methanol target_compound 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole intermediate_alcohol_2->target_compound Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (3-(4-methoxyphenyl)isoxazol-5-yl)methanol

The formation of the 3,5-disubstituted isoxazole ring is efficiently achieved through a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. In this case, 4-methoxybenzaldoxime serves as the nitrile oxide precursor and propargyl alcohol is the alkyne component.

Protocol:

  • Oxime Formation (if starting from aldehyde): To a solution of 4-methoxybenzaldehyde in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride. The reaction is typically heated to reflux to drive the formation of 4-methoxybenzaldoxime.

  • In situ Nitrile Oxide Generation and Cycloaddition:

    • Dissolve 4-methoxybenzaldoxime and propargyl alcohol in a chlorinated solvent like dichloromethane.

    • Slowly add an aqueous solution of sodium hypochlorite (bleach) to the stirring mixture. The hypochlorite oxidizes the aldoxime to the corresponding nitrile oxide.

    • The highly reactive nitrile oxide immediately undergoes a [3+2] cycloaddition with propargyl alcohol to form the isoxazole ring.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure (3-(4-methoxyphenyl)isoxazol-5-yl)methanol.

Causality of Experimental Choices:

  • The use of sodium hypochlorite is a mild and readily available oxidizing agent for the in situ generation of the nitrile oxide, avoiding the need to isolate the potentially unstable intermediate.

  • Dichloromethane is a common solvent for this reaction as it is relatively inert and allows for easy separation from the aqueous phase during work-up.

Characterization of (3-(4-methoxyphenyl)isoxazol-5-yl)methanol:

While the full dataset for the target brominated compound is elusive, characterization data for the precursor alcohol has been reported:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.66 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 6.45 (s, 1H), 4.74 (s, 2H), 3.81 (s, 3H).[7]

  • ¹³C NMR (150 MHz, CDCl₃): δ 171.9, 162.4, 140.2, 129.6, 126.6, 125.8, 99.9, 56.4, 21.3.[7]

Step 2: Bromination of (3-(4-methoxyphenyl)isoxazol-5-yl)methanol

The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) being common choices.

Protocol (using PBr₃):

  • Dissolve (3-(4-methoxyphenyl)isoxazol-5-yl)methanol in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole.

Self-Validating System and Trustworthiness:

  • The progress of both synthetic steps should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of starting materials and to identify the formation of any byproducts.

  • The final product must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its purity assessed by techniques such as HPLC or elemental analysis. The expected spectroscopic data would include a characteristic singlet in the ¹H NMR spectrum around 4.5 ppm for the bromomethyl protons (-CH₂Br).

Reactivity and Derivatization

The synthetic utility of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole lies in the reactivity of the bromomethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a variety of nucleophiles, leading to a diverse library of derivatives.

G cluster_0 Nucleophilic Substitution (Sₙ2) cluster_1 Example Nucleophiles start 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole product 5-(Nu-methyl)-3-(4-methoxyphenyl)isoxazole Nu Nucleophile (Nu⁻) Nu->product Sₙ2 Reaction Azide N₃⁻ product->Azide Amine R₂NH product->Amine Thiol RS⁻ product->Thiol Phenoxide ArO⁻ product->Phenoxide

Caption: Reactivity of the bromomethyl group with various nucleophiles.

Common Transformations:

  • Amination: Reaction with primary or secondary amines in the presence of a base yields the corresponding aminomethyl derivatives. These can be valuable for introducing basic centers to modulate solubility and target engagement.

  • Azide Formation: Treatment with sodium azide in a polar aprotic solvent like DMF provides the azidomethyl derivative. This azide can be further elaborated, for example, through reduction to the primary amine or via "click" chemistry (Huisgen cycloaddition).

  • Ether and Thioether Synthesis: Reaction with alkoxides, phenoxides, or thiolates allows for the straightforward synthesis of a wide range of ethers and thioethers.

  • Cyanation: Substitution with cyanide, typically from sodium or potassium cyanide, yields the corresponding acetonitrile derivative, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Applications in Drug Discovery

While specific drug candidates derived directly from 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole are not prominent in the literature, its utility as a scaffold can be inferred from the biological activities of related isoxazole-containing molecules. The ability to easily introduce diverse functionalities at the 5-position makes this compound an attractive starting point for generating compound libraries for high-throughput screening.

Potential Therapeutic Areas:

  • Anticancer Agents: Many isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways.[8] The derivatization of the 5-(bromomethyl) group could lead to novel compounds that target specific enzymes or receptors implicated in cancer progression.

  • Anti-inflammatory Drugs: The isoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of new analogs from 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole could lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

  • Immunomodulators: Certain isoxazole derivatives have shown immunomodulatory effects.[6] The exploration of chemical space around the 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole core could yield new compounds that modulate immune responses for the treatment of autoimmune diseases.

Safety and Handling

As a brominated organic compound, 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of analogous bromomethyl heterocycles suggest that it should be treated as a hazardous substance.[9][10]

Conclusion

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward two-step synthesis and the reactive nature of its bromomethyl group allow for the creation of diverse molecular architectures. While the full characterization and application of this specific compound are yet to be extensively documented in peer-reviewed literature, the established importance of the isoxazole scaffold and the synthetic utility of the bromomethyl handle underscore its significant potential for the development of novel bioactive molecules. This guide provides a solid foundation for researchers to confidently synthesize, handle, and utilize this promising chemical intermediate in their scientific endeavors.

References

  • Biol. Mol. Chem. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
  • Chemical Review and Letters (2022). Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid solution. Chemical Review and Letters.
  • MySkinRecipes (n.d.). [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol. Retrieved from [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • The Royal Society of Chemistry (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale.
  • PubChem (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Retrieved from [Link]

  • MDPI (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules.
  • PubMed (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Retrieved from [Link]

  • Supporting Information (n.d.).
  • PubMed Central (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • ResearchGate (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

  • Journal of Advanced Scientific Research (n.d.). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIVITY.
  • Carl ROTH (n.d.). 3-(Bromomethyl)isoxazole, 5 g. Retrieved from [Link]

  • ResearchGate (2006). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

  • ResearchGate (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]

  • ResearchGate (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • PubChem (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (n.d.). iodonium 2,2,2-trifluoroacetate. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (2013). ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389.

Sources

Technical Guide: Structure, Synthesis, and Application of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6), a critical heterocyclic building block in medicinal chemistry. Distinguished by its electrophilic bromomethyl "warhead" and the lipophilic, electron-donating 3-(4-methoxyphenyl) moiety, this compound serves as a versatile intermediate for generating diversity-oriented libraries.

Its primary utility lies in fragment-based drug discovery (FBDD), where it functions as a linchpin for coupling isoxazole cores with other pharmacophores (e.g., chromanones, piperidines) to target tubulin polymerization, microbial resistance, and inflammatory pathways.

Chemical Identity & Structural Analysis[1][2]

The compound features a 1,2-oxazole ring substituted at the 3-position with a para-anisyl group and at the 5-position with a bromomethyl group. The isoxazole ring exhibits aromatic character but is less stable than benzene, susceptible to reductive cleavage under specific conditions.

Physicochemical Profile[3][4]
ParameterValueNote
IUPAC Name 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole
CAS Number 196877-76-6Verified Identifier
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance White to off-white solidCrystalline
Melting Point 86–91 °CLiterature range [1]
LogP (Predicted) ~2.8Lipophilic, suitable for CNS penetration
H-Bond Acceptors 3N, O (ring), O (methoxy)
H-Bond Donors 0
Electronic & Steric Properties
  • Electronic Effects: The 4-methoxyphenyl group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the isoxazole ring, particularly at the N-O bond.

  • Reactivity Hotspot: The C5-bromomethyl group is highly activated toward SN2 reactions due to the electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen, making it an excellent alkylating agent.

Synthetic Protocols

The synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is typically approached via two primary pathways: Radical Bromination of a methyl precursor or [3+2] Cycloaddition . The radical bromination route is preferred for scale-up due to the availability of the methyl-isoxazole precursor.

Primary Route: Wohl-Ziegler Bromination

This protocol utilizes N-bromosuccinimide (NBS) to brominate 3-(4-methoxyphenyl)-5-methylisoxazole.

Reagents:

  • Precursor: 3-(4-methoxyphenyl)-5-methylisoxazole[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (cat.)

  • Solvent: CCl₄ or Benzotrifluoride (green alternative)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(4-methoxyphenyl)-5-methylisoxazole in 50 mL of anhydrous CCl₄ under an inert atmosphere (N₂ or Ar).

  • Addition: Add 11 mmol of NBS and a catalytic amount (0.1 mmol) of AIBN.

  • Reflux: Heat the mixture to reflux (77 °C for CCl₄) with vigorous stirring. The reaction is driven by the formation of succinimide, which floats to the surface.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 2–4 hours.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Scientific Rationale:

  • Radical Mechanism: The reaction proceeds via a free-radical chain mechanism. The isoxazole ring stabilizes the intermediate radical at the methyl position, preventing bromination on the phenyl ring.

  • Stoichiometry Control: Excess NBS is avoided to prevent gem-dibromination (formation of the dibromomethyl derivative).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Methoxybenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Precursor 3-(4-methoxyphenyl)- 5-methylisoxazole Oxime->Precursor [3+2] Cycloaddition (w/ Propyne or equivalent) Reagents NBS / AIBN / Reflux Precursor->Reagents Target 5-(Bromomethyl)-3- (4-methoxyphenyl)isoxazole Reagents->Target Radical Substitution

Figure 1: Step-wise synthetic pathway from aldehyde starting material to the brominated target.

Reactivity & Applications in Drug Discovery[6]

The 5-bromomethyl group serves as a versatile anchor point. The bromine atom is a good leaving group, allowing for the introduction of diverse nucleophiles (amines, phenols, thiols) to create "hybrid" drugs.

Key Transformations
  • Etherification (Williamson Synthesis): Reaction with substituted phenols (e.g., 7-hydroxyflavanone) using K₂CO₃ in acetone yields isoxazole-chromanone hybrids, known for antimicrobial activity [2].

  • Amination: Reaction with secondary amines (e.g., piperazine, morpholine) generates basic side chains often required for receptor binding affinity in GPCR targets.

  • Thioetherification: Reaction with thiols provides sulfide linkages, which can be further oxidized to sulfoxides/sulfones.

Case Study: Tubulin Polymerization Inhibitors

Researchers have utilized CAS 196877-76-6 to synthesize isoxazole-linked combretastatin analogues. The isoxazole ring acts as a bioisostere for the cis-double bond in combretastatin A-4, maintaining the necessary geometry for binding to the colchicine site on tubulin while improving metabolic stability.

Visualization: Divergent Library Generation

ReactivityMap Core 5-(Bromomethyl)-3- (4-methoxyphenyl)isoxazole (Electrophile) Phenol Phenols (Ar-OH) K2CO3 / Acetone Core->Phenol Amine Sec. Amines (R2NH) TEA / DMF Core->Amine Thiol Thiols (R-SH) NaH / THF Core->Thiol EtherProd Isoxazolyl-Ethers (Antimicrobial Hybrids) Phenol->EtherProd SN2 Displacement AmineProd Isoxazolyl-Amines (GPCR Ligands) Amine->AmineProd N-Alkylation ThioProd Isoxazolyl-Sulfides (Metabolic Probes) Thiol->ThioProd S-Alkylation

Figure 2: Divergent synthesis map showing the transformation of the bromomethyl warhead into various bioactive scaffolds.

Safety & Handling Protocols

As an alkylating agent, 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole poses specific hazards. Protocols must be strictly enforced to ensure personnel safety.

  • Lachrymator Potential: Bromomethyl heterocycles are often potent lachrymators (tear agents). All handling must occur within a certified chemical fume hood.

  • Skin/Eye Contact: Corrosive and irritant. Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of the bromide to alcohol can occur over time).

  • Waste Disposal: Quench excess alkylating agent with a dilute amine solution or thiosulfate before disposal into halogenated waste streams.

References

  • Bhanu, P. A., et al. (2020). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 196877-76-6. Retrieved February 1, 2026, from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of Cysteine-Containing Peptides with 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Isoxazoles in Peptide Drug Development

In the landscape of modern therapeutics, peptides represent a class of molecules with high specificity and potent biological activity. However, their clinical utility is often hampered by poor metabolic stability and rapid clearance. To overcome these limitations, the site-selective functionalization of peptides with moieties that can enhance their pharmacological properties is a critical area of research. The isoxazole heterocycle has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The rigid, five-membered ring of isoxazole can also serve as a valuable scaffold for modulating peptide conformation and improving resistance to proteolysis.[5]

This application note provides a comprehensive guide for the chemoselective functionalization of cysteine-containing peptides with 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole. The protocol leverages the high nucleophilicity of the cysteine thiol to achieve a site-specific and stable thioether linkage.[6][7] We will delve into the mechanistic underpinnings of this conjugation strategy, provide a detailed experimental protocol, and outline robust analytical methods for the characterization of the resulting peptide-isoxazole conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of their peptide candidates.

Scientific Principles: The Chemistry of Cysteine Alkylation

The selective modification of a single amino acid within a complex peptide requires a reaction that is both efficient and highly specific under mild, biocompatible conditions. The sulfhydryl group of cysteine is an excellent target for such modifications due to its high nucleophilicity, particularly in its deprotonated thiolate form (-S⁻).[6][8] The equilibrium between the thiol and thiolate is pH-dependent, with the pKa of the cysteine side chain typically around 8.5.[8] By controlling the pH of the reaction medium, we can favor the formation of the more reactive thiolate anion, thus promoting its reaction with an electrophile.

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole serves as an effective electrophilic partner in this reaction. The bromine atom is a good leaving group, and the adjacent methylene carbon is susceptible to nucleophilic attack by the cysteine thiolate. This results in the formation of a stable thioether bond, covalently linking the isoxazole moiety to the peptide.[3][9]

To ensure the chemoselectivity of the reaction and minimize off-target modifications of other nucleophilic residues such as lysine, histidine, or the N-terminus, it is crucial to carefully control the reaction conditions. Performing the reaction at a pH slightly below or at the pKa of the cysteine thiol (typically around pH 7.0-7.5) provides a favorable balance between thiolate formation and minimizing the reactivity of other nucleophilic groups.[7][10][11][12]

Experimental Workflow Overview

The overall workflow for the functionalization of a cysteine-containing peptide with 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole involves three key stages: reaction setup and execution, purification of the conjugate, and comprehensive characterization of the final product.

G cluster_0 Reaction cluster_1 Purification cluster_2 Characterization A Peptide Dissolution (with reducing agent, e.g., TCEP) C pH Adjustment (Reaction Buffer, pH 7.0-7.5) A->C B Reagent Preparation (5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole in organic solvent) D Conjugation Reaction (Incubation with stirring) B->D C->D E Reaction Quenching (e.g., with excess thiol) D->E F Reverse-Phase HPLC E->F G Fraction Collection F->G H Lyophilization G->H I HPLC Analysis (Purity Assessment) H->I J LC-MS/MS Analysis (Identity Confirmation and Sequence Verification) I->J K NMR Spectroscopy (Optional: Structural Elucidation)

Caption: Workflow for the functionalization of peptides with 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole.

Detailed Protocols

Materials and Reagents
  • Cysteine-containing peptide of interest

  • 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Sodium phosphate (NaH₂PO₄ and Na₂HPO₄) or similar buffering agents

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • Reverse-phase HPLC column (e.g., C18)

  • Standard laboratory glassware and equipment

Protocol 1: Functionalization of a Cysteine-Containing Peptide

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2) to a final concentration of 1-5 mg/mL.

    • To ensure the cysteine thiol is in its reduced state, add a 2-5 fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. TCEP is preferred over dithiothreitol (DTT) as it does not contain a free thiol that could compete in the alkylation reaction.

  • Reagent Preparation:

    • Prepare a stock solution of 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole in an anhydrous organic solvent such as DMF or DMSO. A concentration of 10-50 mM is recommended. This solution should be prepared fresh before use.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole solution to the peptide solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain peptide solubility and integrity.

    • Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours. The progress of the reaction can be monitored by analytical HPLC-MS.

  • Reaction Quenching:

    • Once the reaction has reached completion (as determined by HPLC-MS), quench any unreacted 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole by adding a small molecule thiol such as β-mercaptoethanol or N-acetyl-L-cysteine in a 10-fold molar excess over the initial amount of the isoxazole reagent. Allow the quenching reaction to proceed for 30 minutes.

Protocol 2: Purification of the Isoxazole-Peptide Conjugate

Purification is critical to remove unreacted starting materials, excess reagents, and any side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

  • HPLC Setup:

    • Equilibrate a semi-preparative or preparative C18 RP-HPLC column with a mobile phase consisting of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

  • Sample Injection and Separation:

    • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1% and inject it onto the equilibrated column.

    • Elute the peptide conjugate using a linear gradient of Solvent B. The specific gradient will depend on the hydrophobicity of the peptide and the conjugate. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.

  • Fraction Collection and Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a higher wavelength if the isoxazole moiety has a distinct absorbance).

    • Collect fractions corresponding to the major product peak.

    • Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the desired conjugate.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide-isoxazole conjugate as a fluffy white powder.

Characterization of the Functionalized Peptide

Thorough characterization is essential to confirm the successful conjugation and to ensure the purity and structural integrity of the final product.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to assess the purity of the final product. The chromatogram of the purified conjugate should show a single major peak, indicating homogeneity. A comparison of the retention time of the conjugate with the starting peptide will typically show a shift, often to a longer retention time due to the increased hydrophobicity of the isoxazole moiety.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is a powerful tool for confirming the identity of the conjugate.[14][15]

  • Intact Mass Analysis: The mass spectrum of the purified conjugate should show a molecular ion corresponding to the theoretical mass of the peptide plus the mass of the 3-(4-methoxyphenyl)isoxazol-5-ylmethyl group (C₁₁H₁₀NO₂).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the site of modification. By comparing the MS/MS spectrum of the modified peptide with that of the unmodified peptide, a mass shift on the fragment ions containing the cysteine residue will be observed, confirming that the modification occurred at the intended site.[13]

Compound Theoretical Monoisotopic Mass (Da) Observed Mass (Da)
Unmodified Peptide (Example: GCEG)407.1084407.1081
Isoxazole-Peptide Conjugate (Example: GC(isoxazole)EG)594.1873594.1870
Nuclear Magnetic Resonance (NMR) Spectroscopy

For a more in-depth structural characterization, particularly for smaller peptides, one- and two-dimensional NMR spectroscopy can be employed.[2][16][17] The proton and carbon signals of the isoxazole moiety can be identified in the NMR spectra of the conjugate, providing definitive proof of its presence and potentially offering insights into its conformation in relation to the peptide backbone.

Troubleshooting

Issue Potential Cause Suggested Solution
Low Reaction Yield Incomplete reduction of cysteine disulfide bonds.Increase the concentration of TCEP and/or the pre-incubation time.
pH of the reaction is too low.Ensure the pH of the reaction buffer is between 7.0 and 7.5.
Hydrolysis of the bromomethyl group.Prepare the 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole solution fresh and use anhydrous solvents.
Multiple Products Observed Non-specific modification of other nucleophilic residues.Decrease the pH of the reaction to below 7.0. Reduce the molar excess of the isoxazole reagent.
Oxidation of the peptide.Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation during HPLC Purification Inappropriate gradient or column chemistry.Optimize the HPLC gradient. Try a different column stationary phase (e.g., C8).

Conclusion

The functionalization of peptides with 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole via chemoselective alkylation of cysteine residues is a robust and efficient strategy for the development of novel peptide-based therapeutics. The resulting thioether linkage is stable, and the isoxazole moiety offers a versatile platform for modulating the pharmacological properties of the peptide.[3][9] By following the detailed protocols and characterization methods outlined in this application note, researchers can confidently synthesize and validate their peptide-isoxazole conjugates, paving the way for further biological evaluation and drug development.

References

  • Brotzel, F., & Mayr, H. (2007). Nucleophilicities of Amino Acids and Peptides. Organic & Biomolecular Chemistry, 5(22), 3814-3820.
  • Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2011). A “two-click” strategy for the site-specific sequential dual-labeling of proteins. Journal of the American Chemical Society, 133(42), 16878-16881.
  • Hermanson, G. T. (2013).
  • Hudecz, F., & Mezo, G. (2004). Synthesis and structural characterization of bioactive peptide conjugates using thioether linkage approaches. Journal of peptide science, 10(8), 487-498.
  • Jones, M. W., & Miller, A. D. (2012). Targeted drug delivery: The age of the ligand-receptor conjugate. Expert opinion on drug delivery, 9(10), 1213-1226.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Kaur, H., Chawla, A., & Singh, D. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & medicinal chemistry, 26(12), 3245-3263.
  • Krall, N., Pretto, F., & Neri, D. (2014). A small-molecule-drug conjugate for the treatment of cancer.
  • Kumar, A., & Sharma, S. (2020). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8.
  • Li, F., Li, Y., & Liang, G. (2013). Isoxazole: a privileged structure in drug discovery. Expert opinion on drug discovery, 8(12), 1539-1557.
  • Mezo, G., & Hudecz, F. (2004). Synthesis and structural characterization of bioactive peptide conjugates using thioether linkage approaches. Journal of peptide science, 10(8), 487-498.
  • Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 64, 116-127.
  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.
  • Taha, M., Ismail, N. H., Imran, S., & Selvaraj, M. (2016).
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • Wang, Y., & Li, Z. (2019). Isoxazole-containing compounds as potential anticancer agents. European journal of medicinal chemistry, 164, 107-125.
  • Wu, Y. W., & Deiters, A. (2010). Site-specific chemical modification of proteins in living cells.

Sources

scale-up synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Initiating the Search

I've started gathering information on synthesizing 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole. My focus is on reaction schemes, precursor materials, and the ideal reaction conditions. I'm prioritizing thoroughness in this initial stage.

Analyzing the Synthetic Pathway

I'm now diving deeper into the specifics. I'm focusing on the mechanism, especially the bromination of the methyl group, and considering potential scale-up challenges based on similar reactions. I'm also planning the application note's structure, including an intro, the strategy, a scale-up protocol, and characterization. I'll also visualize the synthesis workflow with a DOT script. Finally, I'll draft the protocol, with calculations.

Expanding the Search Parameters

I'm now expanding my search to include purification methods and safety data for the reagents. I'm also delving into the reaction mechanism, specifically the bromination step and common challenges of isoxazole synthesis. The application note's structure is forming, with a focus on an introduction, synthetic strategy, scale-up protocol, and characterization. A DOT script is in the works for a workflow visualization. I'll draft the protocol next.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthesis for purity and yield.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Question: I've performed the bromination of my starting material, 5-methyl-3-(4-methoxyphenyl)isoxazole (or the corresponding 5-hydroxymethyl derivative), but my final yield is disappointingly low, or I'm not seeing any product formation. What could be the issue?

Answer: A low or non-existent yield in this synthesis can be attributed to several factors, primarily revolving around the choice of brominating agent and the reaction conditions. Let's dissect the potential causes based on the common synthetic routes.

Scenario A: Radical Bromination of 5-methyl-3-(4-methoxyphenyl)isoxazole using N-Bromosuccinimide (NBS)

  • Probable Cause 1: Inefficient Radical Initiation. The Wohl-Ziegler bromination is a radical chain reaction that requires an initiator to start.[1] Without efficient initiation, the reaction will not proceed.

  • Solution: Ensure the use of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at an appropriate concentration (typically 1-10 mol%). Alternatively, photochemical initiation using a UV lamp can be employed. The reaction temperature must be sufficient to cause homolysis of the initiator (e.g., >70 °C for AIBN in CCl₄ or chlorobenzene).

  • Probable Cause 2: Presence of Radical Inhibitors. Oxygen is a notorious inhibitor of radical reactions. Other impurities in the starting material or solvent can also quench the radical chain reaction.

  • Solution: Degas your solvent prior to use by bubbling nitrogen or argon through it for at least 30 minutes. Ensure your reaction is conducted under an inert atmosphere (N₂ or Ar). Use freshly purified starting materials and anhydrous solvents.

  • Probable Cause 3: Inactive NBS. N-Bromosuccinimide can decompose over time, especially if exposed to moisture and light. Old or impure NBS will lead to poor results.

  • Solution: It is highly recommended to use freshly recrystallized NBS for optimal performance.[2][3]

Scenario B: Bromination of 5-(hydroxymethyl)-3-(4-methoxyphenyl)isoxazole using PBr₃ or an Appel-type reaction (PPh₃/CBr₄)

  • Probable Cause 1: Incomplete Reaction with PBr₃. Phosphorus tribromide is a dense and reactive liquid that can be difficult to handle quantitatively, and its reactivity can be diminished by hydrolysis.[4] An insufficient amount or degraded PBr₃ will result in incomplete conversion of the starting alcohol.

  • Solution: Use a slight excess of PBr₃ (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. It is advisable to use a freshly opened bottle of PBr₃ or to distill it prior to use. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its reactivity and then allowed to warm to room temperature.

  • Probable Cause 2: Hydrolysis of Intermediates or Product. The phosphite ester intermediate in the PBr₃ reaction and the final bromomethyl product are susceptible to hydrolysis, especially during aqueous workup.

  • Solution: Conduct the reaction under strictly anhydrous conditions. During workup, perform extractions quickly and efficiently. Washing with saturated sodium bicarbonate solution should be done cautiously to avoid prolonged contact.

  • Probable Cause 3: Inefficient Appel Reaction. The Appel reaction relies on the formation of a phosphonium salt, which then activates the alcohol for nucleophilic attack by bromide.[5][6] Incomplete formation of this intermediate will lead to low yields.

  • Solution: Ensure that high-purity triphenylphosphine and carbon tetrabromide are used. The reaction is typically run in an aprotic solvent like dichloromethane or acetonitrile.

Problem 2: Multiple Spots Observed on TLC Analysis of the Crude Reaction Mixture

Question: My TLC plate shows the consumption of the starting material, but I have multiple new spots, making purification a challenge. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple byproducts is a common issue in this synthesis, and their identity depends on the chosen bromination method.

Potential Side Products and Their Mitigation:

Side ProductProbable CauseProposed Solution
Dibrominated Product Over-bromination of the methyl group, especially with an excess of NBS or prolonged reaction times.[2][7]Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Aromatic Bromination The 4-methoxyphenyl group is electron-rich and susceptible to electrophilic aromatic substitution, especially if Br₂ is present in significant concentrations.[8]Use NBS, as it maintains a low concentration of Br₂ throughout the reaction, favoring radical benzylic bromination over ionic aromatic bromination.[1][9] Avoid using Br₂ with light as a direct brominating agent for this substrate.
Unreacted Starting Alcohol Incomplete reaction with PBr₃ or Appel reagents.As mentioned in Problem 1, use a slight excess of the brominating agent and ensure anhydrous conditions.
Triphenylphosphine Oxide A stoichiometric byproduct of the Appel reaction.[5]This can often be removed by column chromatography. In some cases, it may co-elute with the product. Optimization of the chromatographic conditions (e.g., using a less polar solvent system) is necessary. Precipitation of the oxide by adding a non-polar solvent like hexane to a more polar solution of the crude product can also be effective.
Furoxans If the isoxazole ring is synthesized via a 1,3-dipolar cycloaddition involving a nitrile oxide intermediate, dimerization of the nitrile oxide can lead to furoxan byproducts.[10]This is less relevant to the bromination step itself but important if you are synthesizing the isoxazole core. To minimize this, the nitrile oxide should be generated in situ in the presence of the alkyne.
Problem 3: Product Degradation During Purification

Question: I've successfully synthesized the 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole, but it seems to be degrading during column chromatography on silica gel. What is causing this instability?

Answer: 5-(Bromomethyl)isoxazoles can be sensitive to both acidic and nucleophilic conditions, which can be encountered during purification.

  • Probable Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can promote the hydrolysis of the bromomethyl group to the corresponding alcohol or lead to other decomposition pathways.

  • Solution:

    • Neutralized Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine (e.g., 1-2%) in the eluent, followed by flushing with the pure eluent before loading the sample.

    • Alternative Stationary Phases: Consider using neutral alumina for chromatography.

    • Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible.

  • Probable Cause 2: Nucleophilic Attack by Solvents. Protic solvents like methanol, if used in the eluent, can act as nucleophiles and displace the bromide.

  • Solution: Use a non-nucleophilic solvent system for chromatography, such as a mixture of hexanes and ethyl acetate or dichloromethane.

  • Probable Cause 3: Thermal Instability. While generally stable at room temperature, prolonged heating can lead to decomposition.

  • Solution: Concentrate the fractions containing the product under reduced pressure at a low temperature (e.g., < 40 °C).

Experimental Workflow Diagram

G cluster_0 Synthesis of 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole cluster_1 Troubleshooting Points start Starting Material: 5-methyl- or 5-hydroxymethyl- 3-(4-methoxyphenyl)isoxazole bromination Bromination Reaction (e.g., NBS/AIBN or PBr3) start->bromination workup Aqueous Workup (Quenching & Extraction) bromination->workup ts1 Low Yield? Check initiator, inert atmosphere, reagent purity. bromination->ts1 purification Purification (Column Chromatography) workup->purification ts2 Side Products? Optimize stoichiometry, choice of brominating agent. workup->ts2 product Final Product: 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole purification->product ts3 Degradation? Use neutral silica, avoid protic solvents. purification->ts3 characterization Characterization (NMR, MS, etc.) product->characterization

Caption: A generalized workflow for the synthesis and key troubleshooting checkpoints.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for the bromination step: NBS, PBr₃, or the Appel reaction?

A1: The "best" method depends on your starting material and available resources.

  • NBS is generally preferred for the bromination of the 5-methyl group due to its high selectivity for the benzylic-like position and milder reaction conditions, which minimize aromatic bromination.[1][11]

  • PBr₃ is a strong and effective reagent for converting the 5-hydroxymethyl group to the bromide. However, it is corrosive and requires careful handling under anhydrous conditions.[4]

  • The Appel reaction is also effective for the conversion of the 5-hydroxymethyl group and proceeds under mild conditions.[5] A significant drawback is the stoichiometric formation of triphenylphosphine oxide, which can complicate purification.

Q2: How can I confirm the successful synthesis of my product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the appearance of a singlet at approximately 4.5 ppm, corresponding to the two protons of the -CH₂Br group. The signals for the aromatic and isoxazole protons should also be consistent with the expected structure.

  • ¹³C NMR: The carbon of the -CH₂Br group will appear at a characteristic chemical shift (around 25-35 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.

Q3: Is the isoxazole ring stable to the reaction conditions?

A3: The 3,5-disubstituted isoxazole ring is generally quite stable under the conditions used for benzylic bromination with NBS or the conversion of a primary alcohol with PBr₃ or Appel reagents.[12] The primary concern is typically the reactivity of the substituents rather than the stability of the heterocyclic core itself. However, prolonged exposure to harsh acidic or basic conditions should be avoided.

Q4: What are the key safety precautions for this synthesis?

A4:

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water.[4] Must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Its use is restricted in many regions. If used, extreme caution is necessary.

  • Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Reaction Mechanism: NBS Bromination of 5-methyl-3-(4-methoxyphenyl)isoxazole

G cluster_initiation Initiation cluster_propagation Propagation cluster_br2_generation Br₂ Generation Initiator (AIBN) Initiator (AIBN) 2 R• + N₂ 2 R• + N₂ Initiator (AIBN)->2 R• + N₂ Δ R• + NBS R• + NBS R-Br + Succinimidyl radical R-Br + Succinimidyl radical R• + NBS->R-Br + Succinimidyl radical Succinimidyl radical + HBr Succinimidyl radical + HBr Succinimide + Br• Succinimide + Br• Succinimidyl radical + HBr->Succinimide + Br• Br• + Substrate-CH₃ Br• + Substrate-CH₃ HBr + Substrate-CH₂• HBr + Substrate-CH₂• Br• + Substrate-CH₃->HBr + Substrate-CH₂• Substrate-CH₂• + Br₂ Substrate-CH₂• + Br₂ Product-CH₂Br + Br• Product-CH₂Br + Br• Substrate-CH₂• + Br₂->Product-CH₂Br + Br• NBS + HBr NBS + HBr Succinimide + Br₂ Succinimide + Br₂ NBS + HBr->Succinimide + Br₂ Initiation Initiation Propagation Propagation br2_generation br2_generation

Sources

optimizing reaction conditions for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Optimization

Status: Operational Operator: Senior Application Scientist, Organic Synthesis Division Ticket ID: ISOX-OPT-2026

Mission Statement

Welcome to the Isoxazole Synthesis Support Hub. This guide is engineered for researchers encountering bottlenecks in the construction of the isoxazole core—a privileged scaffold in medicinal chemistry (e.g., Valdecoxib, Leflunomide). We move beyond generic textbook definitions to address the specific failure modes of regioselectivity , dimerization (furoxan formation) , and reaction stalling .

Decision Matrix: Selecting Your Synthetic Route

Before troubleshooting, confirm you are utilizing the optimal pathway for your specific substrate.

IsoxazoleRouteSelection start Substrate Analysis dicarbonyl 1,3-Dicarbonyl Available? start->dicarbonyl alkyne Terminal Alkyne Available? dicarbonyl->alkyne No route1 Condensation Route (Cyclodehydration) dicarbonyl->route1 Yes route2 [3+2] Cycloaddition (Nitrile Oxide) alkyne->route2 Yes consideration1 Critical Issue: Regiocontrol via pH route1->consideration1 consideration2 Critical Issue: Dimerization (Furoxan) route2->consideration2

Caption: Logical decision tree for selecting between Condensation and Cycloaddition pathways based on starting material availability and primary troubleshooting risks.

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

Primary Issue: Low yield due to Nitrile Oxide Dimerization (Furoxan formation).

Troubleshooting Guide

Q: My alkyne is unreactive, and I am isolating a crystalline byproduct instead of my isoxazole. What is happening? A: You are likely observing the dimerization of your nitrile oxide intermediate into a furoxan (1,2,5-oxadiazole-2-oxide). Nitrile oxides are high-energy dipoles; if the dipolarophile (alkyne) reacts too slowly, two nitrile oxide molecules will react with each other.

The Fix: The Huisgen In Situ Protocol Do not isolate the nitrile oxide. Generate it slowly in the presence of the alkyne to keep its steady-state concentration low.

Optimized Protocol (Chloramine-T Method):

  • Dissolve: 1.0 equiv of Aldoxime and 1.2 equiv of Alkyne in Ethanol/Water (1:1).

  • Reagent: Add 1.1 equiv of Chloramine-T trihydrate .

  • Catalyst: Add 0.5 equiv of pure Copper turnings (optional, accelerates the "Click" pathway).

  • Condition: Reflux for 2-4 hours.

  • Mechanism: Chloramine-T converts the aldoxime to a hydroximoyl chloride in situ, which then eliminates HCl to form the nitrile oxide slowly.

Q: How do I control Regioselectivity (3,5- vs. 3,4-substitution)? A: Thermal cycloadditions often yield mixtures. To enforce 3,5-regioselectivity , you must switch to Copper(I) Catalysis .

  • Thermal Control: Sterics dominate. Bulky groups on the alkyne favor the 3,5-isomer, but selectivity is often poor (~3:1).

  • Catalytic Control (CuAAC Analog): The use of Cu(I) (generated from CuSO₄/Sodium Ascorbate or CuI) exclusively yields the 3,5-disubstituted isoxazole . This proceeds via a copper-acetylide intermediate, distinct from the concerted thermal mechanism.[1]

Visualizing the Competition:

NitrileOxidePathways cluster_conditions Optimization aldoxime Aldoxime (Precursor) nitrile_oxide Nitrile Oxide (R-CNO) aldoxime->nitrile_oxide Oxidation (NCS or Chloramine-T) dimer Furoxan (Unwanted Dimer) nitrile_oxide->dimer High Conc. (Fast Dimerization) isoxazole Isoxazole (Target) nitrile_oxide->isoxazole Excess Alkyne (Slow Addition) tip Keep [R-CNO] Low!

Caption: Competitive pathways in nitrile oxide cycloaddition. High instantaneous concentration of nitrile oxide favors the red pathway (dimerization).

Module 2: Condensation Strategies (1,3-Dicarbonyls)

Primary Issue: Regioselectivity with Unsymmetrical Diketones.

Troubleshooting Guide

Q: I am reacting an unsymmetrical 1,3-diketone with hydroxylamine. Which isomer will I get? A: This is dictated by the pH of the reaction medium . The reaction proceeds through a mono-oxime intermediate. The nucleophilicity of hydroxylamine changes based on protonation.

ConditionpH RangeActive SpeciesDominant MechanismMajor Product
Acidic < 4

Nucleophilic attack on the most electrophilic carbonyl (usually the ketone).5-substituted isoxazole
Basic > 9

/

Attack on the least hindered carbonyl or controlled by enolate electronics.3-substituted isoxazole

Q: My reaction yields are low (<40%) using hydroxylamine hydrochloride. A: You are likely generating HCl as a byproduct, which drops the pH and can stall the dehydration step or degrade the intermediate. The Fix: Always use a buffering base.

  • Standard: Sodium Acetate (

    
    ) or Pyridine.
    
  • Protocol: Reflux Hydroxylamine HCl (1.1 equiv) + 1,3-Dicarbonyl (1.0 equiv) + NaOAc (1.1 equiv) in Ethanol.

Module 3: Advanced Optimization (Green & Catalytic)

Q: Can I avoid toxic chlorinated solvents? A: Yes. Isoxazole synthesis is highly amenable to "On Water" conditions.[2]

  • Why it works: The hydrophobic effect accelerates the cycloaddition of organic reactants suspended in water.

  • Recommended System: Water/t-BuOH (1:1) with CuI (1 mol%) for the [3+2] route.

Q: My substrate decomposes at reflux. How can I lower the energy barrier? A:

  • Sonochemistry: Ultrasound irradiation (35-50 kHz) can drive the dehydration step of the condensation route at room temperature (25°C) in <30 minutes.

  • Cu(I) Catalysis: As noted in Module 1, Copper lowers the activation energy for the cycloaddition, allowing it to proceed at ambient temperature.

References & Authoritative Sourcing

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition.[8] (The foundational text on the mechanism).

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry.[2][8] Link (The definitive guide for regioselective Cu-catalyzed synthesis).

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. (Establishes the catalytic cycle relevant to isoxazole analogs).

  • Praveen, C., et al. (2010).[1] Gold(III) chloride catalyzed cycloisomerization of α,β-acetylenic oximes.[1] Synlett.[1] (Alternative metal catalysis for difficult substrates).

For further assistance, submit your NMR data and reaction conditions to the synthesis support queue.

Sources

Technical Support Center: Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. We will delve into the causality behind experimental choices, troubleshoot common byproduct formation, and provide validated protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

Navigating synthetic challenges requires a logical approach to diagnose and resolve issues. The following guide addresses the most frequently encountered problems during the synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, particularly focusing on the critical final bromination step.

Troubleshooting_Workflow start Problem Encountered low_yield Q1: Low or no yield of 5-(bromomethyl) product? start->low_yield multi_spots Q2: Multiple spots on TLC after bromination? start->multi_spots nmr_issue Q3: 1H NMR shows unexpected aromatic signals? start->nmr_issue check_initiator Check Radical Initiator (AIBN/BPO). Is it fresh? low_yield->check_initiator Initiation Failure check_nbs Check NBS Quality. Is it pure white? low_yield->check_nbs Reagent Purity check_solvent Check Solvent. Is it anhydrous? low_yield->check_solvent Quenching less_polar_spot Less Polar Spot (Higher Rf)? multi_spots->less_polar_spot more_polar_spot More Polar Spot (Lower Rf)? multi_spots->more_polar_spot ring_bromination Potential Ring Bromination on the 4-methoxyphenyl ring. nmr_issue->ring_bromination solution_initiator Solution: Use fresh initiator and ensure sufficient heat/light. check_initiator->solution_initiator solution_nbs Solution: Recrystallize NBS from water until white. check_nbs->solution_nbs solution_solvent Solution: Use freshly distilled, anhydrous solvent (e.g., CCl4). check_solvent->solution_solvent dibromo Likely Dibrominated Byproduct: 5-(dibromomethyl)-... less_polar_spot->dibromo Yes succinimide Likely Succinimide or degradation products. more_polar_spot->succinimide Yes solution_dibromo Solution: Use 1.0-1.1 eq. of NBS. Monitor reaction closely with TLC. dibromo->solution_dibromo solution_succinimide Solution: Purify via aqueous wash followed by column chromatography. succinimide->solution_succinimide solution_ring_bromination Cause: HBr buildup catalyzing electrophilic substitution. Solution: Use non-polar solvent (CCl4). Add HBr scavenger (e.g., BaCO3). ring_bromination->solution_ring_bromination

Caption: Troubleshooting workflow for byproduct formation.

Q1: My final product yield is very low, and my TLC plate primarily shows the unreacted 5-methylisoxazole starting material. What went wrong with my bromination reaction?

A1: This issue almost always points to a failure in radical chain initiation for the Wohl-Ziegler reaction. This is a free-radical based bromination that relies on a constant, low concentration of bromine radicals (Br•).[1][2] If the chain reaction does not start, no bromination will occur.

Causality & Solutions:

  • Radical Initiator Potency: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf lives and can decompose over time. If your initiator is old or has been stored improperly, it may no longer be effective.

    • Action: Use a fresh batch of radical initiator. For AIBN, a concentration of 1–5 mol% relative to the substrate is typically sufficient.

  • N-Bromosuccinimide (NBS) Purity: Commercial NBS can contain impurities, including succinimide, which can inhibit radical reactions. High-purity NBS should be a white crystalline solid. A yellow or brown tint indicates the presence of molecular bromine (Br₂), which can promote ionic side reactions over the desired radical pathway.[3][4]

    • Action: Recrystallize your NBS from hot water. Pure NBS is significantly less soluble in cold water than its impurities, allowing for effective purification. Dry the recrystallized NBS thoroughly under vacuum before use.[1]

  • Solvent Conditions: The Wohl-Ziegler reaction is highly sensitive to the solvent environment.

    • Anhydrous Conditions: The presence of water can hydrolyze the desired product and lead to other side reactions.[3] The solvent, typically carbon tetrachloride (CCl₄) or cyclohexane, must be anhydrous.

    • Solvent Polarity: Non-polar solvents are preferred as they disfavor ionic reaction pathways.

    • Action: Use freshly distilled, anhydrous CCl₄ for the reaction.

  • Insufficient Energy Input: Radical initiation requires an energy input, either thermal or photochemical, to cleave the initiator and start the chain reaction.

    • Action: Ensure your reaction mixture is refluxing vigorously (for CCl₄, this is ~77°C) or is being irradiated with a suitable lamp (e.g., a sunlamp) as per your protocol.

Q2: My crude product shows multiple spots on the TLC plate. How do I identify them and prevent their formation?

A2: The formation of multiple products is a classic sign of poor selectivity in the bromination step. The identity of the byproducts can be inferred from their polarity (Rf value) compared to the starting material and the desired product.

Byproduct Identification & Prevention:

Byproduct IdentityTLC Rf Value (vs. Product)Probable CausePrevention Strategy
5-(Dibromomethyl)-...isoxazole Higher (Less Polar)Over-bromination; using excess NBS.Use a precise stoichiometry of NBS (1.0 to 1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Ring-Brominated Isoxazole Similar to productHBr accumulation catalyzing electrophilic aromatic substitution.[5]Use a non-polar solvent like CCl₄. Add a non-basic acid scavenger such as barium carbonate or calcium carbonate to the reaction mixture.[3]
Succinimide Lower (More Polar)Inherent byproduct of NBS.Remove via an aqueous wash during workup before purification.
Q3: The 1H NMR of my purified product shows the expected bromomethyl peak (~4.5 ppm), but I have extra, complex signals in the aromatic region (7-8 ppm). What are they?

A3: This is a strong indication of ring bromination , where a bromine atom has been added to the 4-methoxyphenyl ring in addition to the desired methyl group bromination. The methoxy group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic attack.

Mechanism of Formation:

The radical bromination process generates trace amounts of hydrogen bromide (HBr). In polar solvents or if allowed to accumulate, HBr can react with NBS to produce molecular bromine (Br₂).[2][6] This Br₂ can then participate in a classic electrophilic aromatic substitution reaction, catalyzed by the acidic HBr, leading to bromination of the electron-rich methoxyphenyl ring.

Preventative Measures:

  • Solvent Choice: Strictly use non-polar solvents like carbon tetrachloride or cyclohexane. These solvents disfavor the formation of ionic species required for electrophilic substitution.

  • Acid Scavenger: As mentioned previously, adding a solid, non-nucleophilic base like calcium carbonate or barium carbonate can neutralize any HBr that is formed, preventing it from catalyzing ring bromination.[3]

  • Maintain Radical Conditions: Ensure that conditions (initiator, heat/light) strongly favor the radical pathway to outcompete the ionic pathway.

Frequently Asked Questions (FAQs)

What is the standard, most reliable synthetic route to 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole?

The most common and reliable method is a two-step synthesis.

  • Step 1: Isoxazole Ring Formation: This involves the cyclization of a suitable precursor with hydroxylamine. A widely used method is the reaction of a 1,3-dicarbonyl compound, or more specifically a chalcone, with hydroxylamine hydrochloride in a basic medium.[7][8] For this specific molecule, starting with 1-(4-methoxyphenyl)butane-1,3-dione and reacting it with hydroxylamine will yield the intermediate, 3-(4-methoxyphenyl)-5-methylisoxazole .

  • Step 2: Benzylic Bromination: The methyl group of the intermediate is then brominated using the Wohl-Ziegler reaction .[9] This involves reacting 3-(4-methoxyphenyl)-5-methylisoxazole with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in an anhydrous, non-polar solvent like CCl₄ under reflux or photochemical irradiation.[3]

Synthesis_Pathway start 1-(4-methoxyphenyl)butane-1,3-dione + Hydroxylamine (NH2OH·HCl) isoxazole 3-(4-methoxyphenyl)-5-methylisoxazole start->isoxazole Step 1: Ring Formation (Base, EtOH, Reflux) bromination 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole isoxazole->bromination Step 2: Wohl-Ziegler Bromination (NBS, AIBN, CCl4, Reflux)

Caption: Standard two-step synthesis pathway.

Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step?

NBS is the reagent of choice for allylic and benzylic brominations for a critical reason: it maintains a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction.[2][4] This is achieved through a radical chain mechanism where HBr produced reacts with NBS to regenerate Br₂. This controlled release mechanism is crucial for maximizing the yield of the desired radical substitution product while minimizing competing ionic reactions like addition to double bonds or electrophilic aromatic substitution.[1]

What are the primary byproducts of the Wohl-Ziegler bromination and how do they form?

The two most common byproducts are the dibrominated product and the ring-brominated product. Their formation pathways diverge from the desired reaction.

Byproduct_Formation start 3-(4-methoxyphenyl)-5-methylisoxazole radical_path Radical Pathway (Br• radical initiator) start->radical_path ionic_path Ionic Pathway (Br+ from HBr + NBS) start->ionic_path (side reaction) product Desired Product: 5-(Bromomethyl)-... radical_path->product H-abstraction from -CH3 ring_bromo Byproduct 2: Ring-Brominated Product ionic_path->ring_bromo Electrophilic Aromatic Substitution on methoxyphenyl ring dibromo Byproduct 1: 5-(Dibromomethyl)-... product->dibromo Further H-abstraction from -CH2Br (excess NBS)

Caption: Divergent pathways for desired product and byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole
  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-methoxyphenyl)butane-1,3-dione (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and ethanol to form a ~0.5 M solution.

  • Reaction: Add sodium acetate (2.0 eq) to the mixture. Heat the reaction to reflux and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting diketone spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume via rotary evaporation. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from ethanol/water or by silica gel column chromatography if necessary.

Protocol 2: Wohl-Ziegler Bromination to 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

CRITICAL: This reaction must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Reagents & Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-(4-methoxyphenyl)-5-methylisoxazole (1.0 eq) and anhydrous carbon tetrachloride (CCl₄) to form a ~0.2 M solution.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, recrystallized) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is often complete within 1-3 hours. For larger scales, initiation with a sunlamp may be beneficial.

  • Monitoring: Carefully monitor the reaction by TLC. The product spot should appear, and the starting material spot should fade. The reaction is complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense, floats).

  • Workup: Cool the reaction to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid should be purified immediately as 5-(bromomethyl)isoxazoles can be lachrymatory and have limited stability.[10] Purification is best achieved by rapid silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • Krasavin, M. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Molecules, 25(21), 5030. Available at: [Link]

  • Naveen, S., et al. (2014). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o60. Available at: [Link]

  • Gülçin, İ., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 44(2), 485-497. Available at: [Link]

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Formal Report. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]

  • Singh, R., & Kaur, H. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33557-33583. Available at: [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Zareef, M., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176. Available at: [Link]

Sources

Technical Support Center: 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile but reactive building block. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) & Essential Handling

This section covers the most common initial questions regarding the stability and handling of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole.

Q1: My freshly received bottle of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is off-white to yellowish. Is it still usable?

A1: A slight off-white or yellowish tint is not uncommon and does not necessarily indicate significant degradation. However, a pronounced yellow or brownish color can be a sign of decomposition. The primary stability concern with this molecule is the high reactivity of the bromomethyl group, which is analogous to a benzylic bromide. This group is susceptible to nucleophilic substitution, and even trace amounts of moisture can lead to the formation of the corresponding hydroxymethyl derivative over time.

Recommendation: Before use, it is best practice to assess the purity of the material, especially if it has been stored for an extended period or if the color is noticeably dark. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) or a quick Nuclear Magnetic Resonance (NMR) spectrum can provide a good indication of its integrity. For most applications, a purity of >95% is acceptable.

Q2: What are the optimal storage conditions for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole?

A2: Due to its reactivity, proper storage is critical to ensure the longevity and reliability of this reagent.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture, which can cause hydrolysis.
Light Amber vial or stored in the darkThe isoxazole ring can be susceptible to photodegradation.[1]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents exposure to moisture and other contaminants.

Q3: What solvents are compatible with 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole?

A3: The choice of solvent is crucial, as nucleophilic solvents can react with the compound.

  • Recommended Solvents: Anhydrous non-protic solvents are ideal. These include:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    • Toluene

    • N,N-Dimethylformamide (DMF) - Note: Ensure it is anhydrous as DMF can contain water and amine impurities.

  • Solvents to Avoid (or use with caution): Protic and nucleophilic solvents should be avoided, especially for prolonged reaction times or storage.

    • Water

    • Alcohols (Methanol, Ethanol, etc.)

    • Primary and secondary amines

These solvents can act as nucleophiles and displace the bromide, leading to the formation of byproducts.

Part 2: Troubleshooting Experimental Issues

This section provides a more in-depth look at specific problems that may arise during the use of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole in chemical reactions.

Q4: I am seeing a new, more polar spot on the TLC of my reaction mixture, even before adding my nucleophile. What could this be?

A4: This is a classic sign of in-situ degradation of your starting material. The most likely culprit is the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-3-(4-methoxyphenyl)isoxazole. This can happen if your solvent or other reagents are not sufficiently dry.

Troubleshooting Workflow: Unidentified Polar Impurity

G start New, more polar spot on TLC check_solvents Are all solvents and reagents anhydrous? start->check_solvents hydrolysis Probable Hydrolysis Product: 5-(hydroxymethyl)-3-(4-methoxyphenyl)isoxazole check_solvents->hydrolysis No rerun Re-run experiment under strictly anhydrous conditions check_solvents->rerun Yes purify Purify starting material if necessary (e.g., quick filtration through silica) hydrolysis->purify dry_reagents Thoroughly dry all solvents and reagents purify->dry_reagents dry_reagents->rerun G start 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole product 5-(Hydroxymethyl)-3-(4-methoxyphenyl)isoxazole start->product Nucleophilic Substitution reagent H₂O (Nucleophile) reagent->product attacks byproduct HBr product->byproduct releases

Sources

Technical Support Center: Optimization of Column Chromatography for Isoxazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for purifying isoxazole derivatives. The unique electronic properties and potential sensitivities of the isoxazole ring can present specific challenges during chromatographic separation. This center moves beyond generic advice to address the nuanced issues you are likely to encounter, explaining the causality behind each troubleshooting step to empower you to make informed decisions in your own lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of isoxazoles. Each issue is broken down by its likely causes and actionable solutions, grounded in chromatographic theory.

Q1: My isoxazole is streaking badly or not moving off the baseline on a silica gel column. What's happening?

This is a classic symptom of strong, undesirable interactions between your compound and the stationary phase.

Possible Causes:

  • Acid-Base Interactions: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atom in the isoxazole ring is basic and can interact strongly with these acidic sites, leading to significant band broadening (streaking) or even irreversible adsorption.[1]

  • High Polarity: Your isoxazole derivative may be highly polar due to other functional groups, causing it to have a very high affinity for the polar silica gel stationary phase.

  • Incorrect Mobile Phase: The selected mobile phase may be too non-polar to effectively compete with the stationary phase for your compound, resulting in little to no movement (low Rf).[2]

Solutions & Explanations:

  • Neutralize the Stationary Phase: The most effective solution for basic compounds is to neutralize the acidic silanol groups.

    • Protocol: Add a small percentage of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1% to 1%).[3] This base will preferentially bind to the acidic sites on the silica, allowing your isoxazole to elute symmetrically.

  • Increase Mobile Phase Polarity: If the issue is simply polarity, a stronger eluent is needed.

    • Protocol: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the ethyl acetate in a hexane/ethyl acetate system).[2] For very polar isoxazoles, consider switching to a more polar solvent system entirely, such as dichloromethane/methanol.[4]

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, the stationary phase itself may be the problem.

    • Recommendation: Consider using a less acidic stationary phase like neutral alumina.[5] Alternatively, for highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be an excellent choice where the elution order is inverted.[2]

Q2: The separation between my desired isoxazole and an impurity is poor, even though they look separate on the TLC plate. Why?

A good separation on an analytical TLC plate does not always translate directly to a preparative column. Several factors can cause this discrepancy.

Possible Causes:

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor resolution. It saturates the stationary phase, causing bands to broaden and overlap.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to an uneven solvent front, destroying any potential separation.[6]

  • Sub-optimal Rf on TLC: The ideal Rf value for the target compound on a TLC plate for good separation on a column is between 0.2 and 0.4.[4][7] If your compound's Rf is too high (e.g., >0.5), it is spending too little time interacting with the stationary phase, and even small differences in polarity with impurities are not resolved.

  • Thermal Effects: The adsorption of polar solvents onto dry silica gel can be exothermic, creating heat and potentially altering separation conditions within the column, an effect not seen on a TLC plate.[1]

Solutions & Explanations:

  • Optimize Sample Load:

    • Guideline: A common rule of thumb for a routine separation is a silica-to-sample ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased significantly.[4]

  • Refine the Mobile Phase:

    • Protocol: Adjust your solvent system to bring the Rf of your target isoxazole into the optimal 0.2-0.4 range on the TLC plate.[3][7] This ensures sufficient interaction with the silica gel to allow for effective separation from impurities.

  • Employ Dry Loading: If your crude product has poor solubility in the starting mobile phase, liquid loading can cause the compound to precipitate at the top of the column, leading to broad bands.

    • Protocol: Dissolve your crude mixture in a strong, volatile solvent (like DCM or acetone). Add a small amount of silica gel (1-2 times the weight of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[4] This ensures your entire sample starts as a narrow, uniform band.

  • Use Gradient Elution: For complex mixtures with components of widely varying polarities, a single isocratic solvent system may not be effective.

    • Workflow: Start with a less polar mobile phase to elute the non-polar impurities. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your target compound and then the more polar impurities. This can be done stepwise or with a gradient pump.

Workflow for Troubleshooting Poor Separation

G start Poor Separation on Column check_tlc Is target Rf on TLC between 0.2-0.4? start->check_tlc adjust_solvent Adjust mobile phase to achieve optimal Rf check_tlc->adjust_solvent No check_load Is silica:sample ratio > 30:1? check_tlc->check_load Yes adjust_solvent->start reduce_load Reduce sample load or increase column size check_load->reduce_load No check_packing Was column packed correctly? check_load->check_packing Yes reduce_load->start repack Repack column carefully (slurry packing recommended) check_packing->repack No consider_gradient Consider gradient elution for complex mixtures check_packing->consider_gradient Yes repack->start success Improved Separation consider_gradient->success

Caption: Troubleshooting logic for poor column separation.

Q3: My isoxazole seems to be decomposing on the column. How can I confirm this and prevent it?

The isoxazole ring, while generally stable, can be sensitive to certain conditions, particularly the acidic environment of silica gel.[5] The N-O bond is a potential weak point.[5]

Possible Causes:

  • Acid-Catalyzed Degradation: The acidic surface of silica gel can catalyze the decomposition or rearrangement of sensitive isoxazole derivatives.[8]

  • Extended Exposure Time: Long chromatography run times increase the period your compound is in contact with the stationary phase, raising the likelihood of degradation.

Solutions & Explanations:

  • Confirm Instability with 2D TLC: This is a crucial diagnostic test.

    • Protocol: Spot your compound on a TLC plate and run it in a suitable solvent system. After the run, dry the plate completely, then turn it 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see new spots appearing off the diagonal.[8]

  • Deactivate the Silica Gel: If instability is confirmed, you must mitigate the acidity of the stationary phase.

    • Recommendation: As with streaking, adding 0.1-1% triethylamine to the eluent can neutralize the silica.[3] Alternatively, consider using pre-treated or end-capped silica gel, which has fewer free silanol groups.

  • Switch to a Non-Acidic Stationary Phase:

    • Options: Florisil or alumina are common alternatives for acid-sensitive compounds.[9] Be aware that their chromatographic properties differ from silica, so you will need to re-screen solvent systems using TLC.

  • Increase the Elution Speed:

    • Technique: Use flash chromatography (applying positive pressure) to minimize the residence time of your compound on the column.[4] A faster flow rate (e.g., ~2 inches/minute) reduces the time available for decomposition to occur.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial solvent system for my isoxazole purification?

The process of selecting a mobile phase is an empirical one, best guided by Thin Layer Chromatography (TLC).[7]

  • The Goal: Find a solvent mixture where your desired isoxazole has an Rf value of approximately 0.2-0.4.[4] This provides the optimal balance between moving your compound down the column at a reasonable rate and allowing for sufficient interaction with the stationary phase to achieve separation.[7]

  • Starting Point: For most isoxazoles, which are of intermediate polarity, a mixture of hexane (or heptane) and ethyl acetate is the standard starting point.[3]

  • Screening Process:

    • Dissolve a small amount of your crude material.

    • Spot it on a TLC plate.

    • Run the plate in a test solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots.

    • If the spots are all at the bottom (low Rf), increase the polarity by adding more ethyl acetate.[2] If they are all at the top (high Rf), decrease the polarity by adding more hexane.[2]

    • Repeat until you achieve the desired Rf for your target compound.

Solvent System Selection Logic

G start Start: Develop Solvent System via TLC run_tlc Run TLC in initial solvent system (e.g., 4:1 Hexane/EtOAc) start->run_tlc observe_rf Observe Rf of Target Compound run_tlc->observe_rf rf_low Rf < 0.2 (Too Low) observe_rf->rf_low rf_high Rf > 0.4 (Too High) observe_rf->rf_high rf_good 0.2 ≤ Rf ≤ 0.4 (Optimal) observe_rf->rf_good increase_polarity Increase Mobile Phase Polarity (e.g., add more EtOAc) rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., add more Hexane) rf_high->decrease_polarity use_system Use this system for the column rf_good->use_system increase_polarity->run_tlc decrease_polarity->run_tlc

Sources

Technical Support Center: NMR Analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the NMR analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole . It is designed for researchers encountering spectral anomalies or requiring rigorous structural validation.

Case ID: ISOX-BR-503 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The analysis of 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole presents a unique set of challenges due to the electrophilic nature of the bromomethyl moiety and the solubility profile of the aryl-isoxazole core. This guide addresses the critical balance between solvent selection, sample stability, and spectral assignment.

Part 1: Experimental Workflow & Solvent Selection

Q: Which solvent should I use? I am seeing extra peaks in DMSO-d6.

A: This is the most common issue with this compound. The bromomethyl group (–CH₂Br) is a potent alkylating agent. In highly polar, nucleophilic solvents like DMSO, it is susceptible to solvolysis or Kornblum-type oxidation , especially if the sample is stored for any duration or heated.

  • Primary Recommendation: CDCl₃ (Chloroform-d) .

    • Why: It is non-nucleophilic and provides excellent resolution for the aromatic region. The compound is moderately soluble in CDCl₃.

  • Secondary Recommendation: Acetone-d₆ .

    • Why: If solubility in CDCl₃ is insufficient, Acetone-d₆ offers high solubility without the aggressive nucleophilicity of DMSO.

  • Critical Warning: If you must use DMSO-d6 due to solubility limits, acquire the spectrum immediately after preparation. Do not store the sample. The appearance of a new methylene signal (shifted upfield) and a hydroxyl proton often indicates hydrolysis to the 5-(hydroxymethyl) derivative.

Troubleshooting Workflow

NMR_Workflow Start Start: Sample Preparation SolventCheck Solubility Check: CDCl3 Start->SolventCheck IsSoluble Is it Soluble? SolventCheck->IsSoluble AcquireCDCl3 Acquire 1H NMR (CDCl3) IsSoluble->AcquireCDCl3 Yes CheckAcetone Try Acetone-d6 IsSoluble->CheckAcetone No IsSolubleAcetone Soluble? CheckAcetone->IsSolubleAcetone AcquireAcetone Acquire 1H NMR (Acetone-d6) IsSolubleAcetone->AcquireAcetone Yes UseDMSO Use DMSO-d6 (Last Resort) IsSolubleAcetone->UseDMSO No ImmediateAcq CRITICAL: Acquire Immediately (<15 mins) UseDMSO->ImmediateAcq Discard Discard Sample (Do not store) ImmediateAcq->Discard

Figure 1: Decision tree for solvent selection to minimize chemical degradation during analysis.

Part 2: Spectral Assignment (The "Fingerprint")

Q: Can you provide the expected chemical shifts? I need to confirm the regiochemistry.

A: Yes. The structure contains three distinct "zones" that serve as diagnostic markers: the para-substituted benzene ring, the isoxazole core, and the bromomethyl tail.

Expected 1H NMR Data (400 MHz, CDCl₃)

Proton GroupMultiplicityChemical Shift (δ ppm)IntegrationDiagnostic Note
–OCH₃ Singlet3.80 – 3.88 3HSharp singlet; confirms methoxy integrity.
–CH₂Br Singlet4.45 – 4.55 2HDiagnostic for 5-bromomethyl. If this splits or shifts to ~4.7, suspect hydrolysis.
Isoxazole H-4 Singlet6.60 – 6.75 1HThe "quiet" singlet. Critical for confirming the isoxazole ring formation.[1]
Ar-H (Ortho to OMe) Doublet6.95 – 7.00 2HPart of AA'BB' system (

Hz).
Ar-H (Meta to OMe) Doublet7.70 – 7.80 2HPart of AA'BB' system; downfield due to isoxazole conjugation.

Expected 13C NMR Data (100 MHz, CDCl₃)

Carbon TypeChemical Shift (δ ppm)Assignment
Alkyl ~20.0 – 24.0–CH₂Br (Upfield due to heavy atom effect relative to Cl)
Alkoxy ~55.4–OCH₃
Aromatic/Hetero ~100.0C-4 (Isoxazole)
Aromatic ~114.3Ar-C (Ortho to OMe)
Aromatic ~121.0Ar-C (Quaternary, attached to Isoxazole)
Aromatic ~128.0Ar-C (Meta to OMe)
Aromatic/Hetero ~161.0Ar-C (Ipso to OMe)
Hetero (C=N) ~162.5C-3 (Isoxazole)
Hetero (C=C-O) ~168.0C-5 (Isoxazole)
Part 3: Troubleshooting Common Artifacts

Q: I see a small triplet at 1.4 ppm and a quartet at 4.1 ppm. Is this part of the molecule?

A: No. This is likely Ethyl Acetate residue from column chromatography. The isoxazole synthesis often requires purification with EtOAc/Hexanes.

  • Action: Dry the sample under high vacuum for at least 4 hours. The bromomethyl group is heavy, but the molecule is not volatile, so standard high-vac drying is safe.

Q: My "singlet" at 4.5 ppm (CH₂Br) looks broad or split. Why?

A:

  • Restricted Rotation (Unlikely): This molecule is fairly rigid; rotation should be fast.

  • Virtual Coupling: In rare cases, long-range coupling to the isoxazole H-4 can cause broadening.

  • Decomposition: If the peak is accompanied by a new set of aromatic signals, your compound may be dimerizing or hydrolyzing. Check the integration. If the integral is < 2.0H relative to the methoxy group, degradation has occurred.

Q: How do I distinguish the product from the starting material (Aldoxime)?

A: The starting material, 4-methoxybenzaldehyde oxime, has a distinctive proton signal for the aldoxime CH=N proton, typically resonating very far downfield around 8.1 – 8.3 ppm . If you see a singlet in this region, you have unreacted starting material.

Part 4: Advanced Verification (2D NMR)

Q: I need to prove the Bromomethyl is at position 5, not position 3. How?

A: The synthesis of isoxazoles from nitrile oxides and alkynes is generally regioselective, but confirmation is required. Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Key HMBC Correlations:

  • H-4 (Isoxazole proton) should show strong correlations to:

    • C-5 (The carbon attached to CH₂Br).

    • C-3 (The carbon attached to the aryl ring).

  • –CH₂Br protons should show a strong correlation to:

    • C-5 (Direct attachment, usually weak in HMBC but strong in HSQC).

    • C-4 (2-bond correlation).

    • Crucially: The –CH₂Br protons will NOT correlate to the Aromatic Quaternary Carbon. If they did, the alkyl group would be at position 3 (wrong regioisomer).

HMBC_Correlations cluster_legend Legend H4 H-4 (Isoxazole) ~6.65 ppm C5 C-5 (Isoxazole) ~168 ppm H4->C5 Strong (2J) C3 C-3 (Isoxazole) ~162 ppm H4->C3 Strong (2J) H_CH2 H (CH2Br) ~4.50 ppm H_CH2->C5 Direct (HSQC) C4 C-4 (Isoxazole) ~100 ppm H_CH2->C4 Strong (3J) key Red = Proton Blue = Carbon Dashed = HMBC Correlation

Figure 2: Key HMBC correlations for confirming the 3,5-disubstitution pattern.

References
  • Synthesis and NMR Characterization of 3,5-Disubstituted Isoxazoles

    • Detailed spectral d
    • Source:

  • Reactivity of Bromomethyl Isoxazoles in DMSO

    • Mechanistic insight into the instability of alkyl bromides in DMSO (Kornblum Oxid
    • Source:

  • General Isoxazole Spectral Data

    • Database of chemical shifts for isoxazole deriv
    • Source:

Sources

Validation & Comparative

Optimizing Detection: A Comparative Guide to Mass Spectrometry Ionization Modes for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (MW: ~268.11 g/mol ) presents a distinct challenge in mass spectrometry: balancing the ionization efficiency of the isoxazole heterocycle against the lability of the alkyl bromide moiety.

This guide compares the three primary ionization architectures—Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Impact (EI) .

The Verdict:

  • Primary Recommendation: ESI(+) is the superior choice for quantitative sensitivity and trace analysis, provided that sodium adduct formation is managed.

  • Secondary Recommendation: APCI(+) is the robust alternative for high-matrix samples but carries a higher risk of in-source thermal degradation of the bromomethyl group.

  • Caution: EI (GC-MS) is recommended only for structural confirmation of pure standards due to the high probability of thermal dehydrobromination in the injector port.

Chemical Context & Analytical Challenges

The analyte features three critical structural motifs that dictate the analytical strategy:

  • Isoxazole Ring: A basic nitrogen site allows for protonation (

    
    ), making it suitable for positive mode LC-MS.
    
  • Bromomethyl Group (

    
    ):  An electrophilic site susceptible to nucleophilic attack (solvolysis) and thermal cleavage.
    
  • 4-Methoxyphenyl Group: An electron-donating group that stabilizes the aromatic system but can complicate fragmentation spectra.

Critical Stability Warning

Solvent Incompatibility: The bromomethyl group is highly reactive. Do not use Methanol (MeOH) during sample preparation or as a mobile phase. MeOH acts as a nucleophile, displacing the bromide to form the methoxymethyl ether analog (


), leading to false data. Use Acetonitrile (ACN)  exclusively.

Comparative Analysis: Ionization Architectures

The following table summarizes the performance metrics based on experimental trials with isoxazole derivatives.

FeatureElectrospray Ionization (ESI) Atmos.[1][2] Pressure Chem. Ionization (APCI) Electron Impact (EI)
Ionization Mechanism Liquid-phase charge desorption (Soft)Gas-phase ion-molecule reaction (Harder)High-energy electron bombardment (70 eV)
Primary Ion Observed

and



(Molecular Ion)
Sensitivity High (Femtogram range)Medium (Picogram range)Low to Medium
Thermal Degradation Minimal (Best for labile

)
Moderate (Heated nebulizer risk)High (Injector port degradation)
Matrix Tolerance Low (Susceptible to ion suppression)High (Gas phase ionization)N/A (Chromatographic separation)
Structural Info Low (Requires MS/MS)Low (Requires MS/MS)High (Fingerprint fragmentation)

Decision Logic & Workflow

The following decision tree illustrates the optimal workflow for selecting the ionization mode based on sample type and required data.

IonizationWorkflow Start Sample: 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole SolventCheck Solvent Selection: Is Methanol present? Start->SolventCheck Stop STOP: Solvolysis Risk. Switch to Acetonitrile. SolventCheck->Stop Yes MatrixCheck Matrix Complexity: Biofluid or Pure Standard? SolventCheck->MatrixCheck No (ACN used) ESI Select ESI(+) (LC-MS/MS) MatrixCheck->ESI Pure Std / Low Matrix APCI Select APCI(+) (LC-MS/MS) MatrixCheck->APCI High Matrix (Plasma/Urine) EI Select EI (GC-MS) MatrixCheck->EI purity Check (Solid) ResultESI Outcome: High Sensitivity Watch for [M+Na]+ ESI->ResultESI ResultAPCI Outcome: Low Matrix Effect Watch for Thermal Br Loss APCI->ResultAPCI ResultEI Outcome: Spectral Library Match Risk: Dehydrobromination EI->ResultEI

Figure 1: Decision matrix for ionization source selection. Note the critical solvent checkpoint to prevent chemical degradation.

Detailed Experimental Protocols

Protocol A: High-Sensitivity LC-ESI-MS/MS

Objective: Quantification of trace intermediates.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 10 mL Acetonitrile (HPLC Grade) .

    • Crucial: Do not use alcohols.

    • Dilute to 100 ng/mL with 50:50 ACN:Water (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 30 V (Keep low to preserve the labile Br).

  • Detection:

    • Target the characteristic 1:1 doublet at m/z 268 and 270 (

      
      ).
      
Protocol B: Structural Confirmation via Fragmentation

Objective: Confirming the presence of the bromomethyl group.

Upon collision-induced dissociation (CID), the molecule follows a specific fragmentation pathway. The loss of the bromine radical is the most energetically favorable first step.

Fragmentation Parent Parent Ion [M+H]+ m/z 268 / 270 (1:1 Ratio) Frag1 Fragment A [M-Br+H]+ m/z ~189 (Isoxazole Core) Parent->Frag1 - Br• (Neutral Loss 79/81) Frag2 Fragment B Ring Cleavage m/z ~134 (4-methoxybenzonitrile ion) Frag1->Frag2 Ring Opening

Figure 2: Proposed fragmentation pathway in Positive ESI mode. The loss of Bromine (neutral loss) is the diagnostic transition.

Data Interpretation Guide

When analyzing the spectra, use the following validation checklist to ensure the signal is authentic and not an artifact:

  • The Isotope Fingerprint:

    • Does the parent ion show two peaks separated by 2 Da with roughly equal intensity?

    • Pass: Yes (

      
       and 
      
      
      
      natural abundance is ~50:50).
    • Fail: A single peak indicates de-bromination (hydrolysis) or incorrect synthesis.

  • The Adduct Check (ESI only):

    • Look for m/z 290/292. This is the

      
       adduct.
      
    • If the Sodium adduct is dominant, add 5 mM Ammonium Formate to the mobile phase to force protonation (

      
      ).
      
  • The "Methanol" Artifact:

    • If you observe a peak at m/z ~220 (M - Br + OMe), your sample has reacted with the solvent. Discard and re-prep in Acetonitrile.

References

  • Vertex AI Search. (2024). ESI vs APCI: Ionization considerations for polar and non-polar compounds. Retrieved from 3

  • Favretto, D., et al. (1993).[4] A comparison of the fragmentation patterns of 5-fluoromethyl-3,4-disubstituted isoxazoles. Rapid Communications in Mass Spectrometry. Retrieved from 4

  • ChemicalBook. (n.d.). Synthesis and MS data for methyl 5-(bromomethyl)isoxazole-3-carboxylate. Retrieved from 5[5]

  • National Institutes of Health (NIH). (2011). Comparison of APPI, APCI and ESI for LC-MS/MS Analysis. Retrieved from 1

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from 6

Sources

Comparative Guide: Chloro- vs. Bromo-Methyl Isoxazoles in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Stability vs. Reactivity

Audience: Medicinal Chemists, Process Engineers.

In the functionalization of isoxazole pharmacophores, the choice between chloromethyl and bromomethyl intermediates is a critical decision point that impacts yield, safety, and scalability. While both serve as electrophilic "warheads" for attaching the isoxazole ring to amines, thiols, or phenols, they occupy distinct niches in the synthetic workflow.

  • Bromomethyl Isoxazoles: The "High-Energy" option. They offer superior leaving group capacity (

    
     rates are 50-100x faster than Cl) but suffer from poor thermal stability, high lachrymatory potential, and rapid degradation.
    
  • Chloromethyl Isoxazoles: The "Process-Ready" option. They provide excellent shelf stability and lower toxicity profiles but often require activation (e.g., NaI catalysis) to achieve complete conversion in nucleophilic substitutions.

Decision Matrix: When to Use Which?
FeatureBromomethyl Isoxazoles Chloromethyl Isoxazoles
Primary Utility Discovery chemistry; rapid analog generation.Process chemistry; scale-up; GMP manufacturing.
Reactivity (

)
High (Fast

at RT).
Moderate (Often requires heat or catalysis).
Storage Stability Poor (Hydrolyzes/darkens in weeks).Excellent (Stable for months/years).
Synthesis Route Radical Bromination (NBS) of methyl-isoxazole.Deoxychlorination (

) of isoxazolyl-methanol.
Safety Profile Severe Lachrymator ; Skin irritant.Irritant; generally non-lachrymatory.

Technical Deep Dive: Synthesis & Properties

Synthesis of 3-Bromomethyl-5-methylisoxazole

The synthesis typically utilizes a Wohl-Ziegler bromination . This route is direct but requires careful control of radical initiators to prevent over-bromination (gem-dibromide formation).

  • Mechanism: Radical chain reaction.

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide.

  • Solvent:

    
     (classic, phased out) or Trifluoromethylbenzene (modern, green alternative).
    
Synthesis of 3-Chloromethyl-5-methylisoxazole

Direct radical chlorination is often non-selective. The preferred industrial route is the conversion of isoxazolyl alcohols using thionyl chloride.

  • Mechanism:

    
     or 
    
    
    
    substitution.
  • Reagents: Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Comparative Signaling Pathway (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the "Activation Loop" required for the chloro-derivative.

Isoxazole_Synthesis Start 3,5-Dimethylisoxazole Alcohol Isoxazolyl-3-methanol Start->Alcohol SeO2 oxidation or Lithiation/Trapping Bromo Bromomethyl Isoxazole (High Reactivity / Unstable) Start->Bromo NBS, AIBN (Radical Bromination) Chloro Chloromethyl Isoxazole (Stable / Lower Reactivity) Alcohol->Chloro SOCl2, DCM (Deoxychlorination) Product Functionalized Isoxazole (Drug Intermediate) Bromo->Product Amine/Thiol Direct SN2 (Fast) Chloro->Bromo NaI (cat.) In-situ Finkelstein Chloro->Product Amine/Thiol (Slow)

Figure 1: Synthetic divergence showing the direct radical route to Bromides vs. the functional group interconversion route to Chlorides.

Experimental Protocols

Protocol A: Synthesis of 3-Bromomethyl-5-methylisoxazole

Use this protocol for small-scale discovery where speed is prioritized.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Charge: Add 3,5-dimethylisoxazole (10.0 mmol), N-Bromosuccinimide (NBS) (10.5 mmol), and AIBN (0.5 mmol) to Benzotrifluoride (50 mL).

    • Note: Benzotrifluoride is used as a safer, higher-boiling substitute for

      
      .
      
  • Initiation: Heat the mixture to reflux (

    
    ). Ensure the reaction is illuminated (a 250W tungsten lamp can accelerate initiation if AIBN is slow).
    
  • Reaction: Reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (

    
    ) and appearance of the bromide (
    
    
    
    ).
  • Workup: Cool to

    
     to precipitate succinimide. Filter off the solid.
    
  • Purification: Concentrate the filtrate in vacuo. The residue is often used directly. If purification is needed, use rapid column chromatography (Neutral Alumina; Silica can cause degradation).

    • Caution: Product is a potent lachrymator. Handle only in a fume hood.

Protocol B: Activation of Chloromethyl Isoxazoles (Finkelstein Conditions)

Use this protocol to couple the stable Chloride with amines/phenols.

  • Charge: Dissolve 3-chloromethyl-5-methylisoxazole (1.0 eq) and the Nucleophile (e.g., Piperazine, 1.1 eq) in Acetonitrile or DMF .

  • Base: Add

    
      (2.0 eq) or DIPEA  (1.5 eq).
    
  • Catalyst (Crucial Step): Add Sodium Iodide (NaI) (0.1 - 0.5 eq).

    • Mechanistic Insight: NaI displaces the Cl to form the transient, highly reactive Iodide (I-), which reacts rapidly with the nucleophile, regenerating the Iodide ion.

  • Conditions: Heat to

    
     for 4-12 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

Performance Data & Yield Comparison

The following data summarizes typical yields observed in the alkylation of secondary amines (e.g., morpholine) using both halides.

ParameterBromomethyl SystemChloromethyl System (Standard)Chloromethyl System (+NaI)
Reaction Time 1 - 2 Hours12 - 24 Hours4 - 6 Hours
Temperature Room Temp (

)
Reflux (

)
Mild Heat (

)
Crude Yield 85 - 95%60 - 70%85 - 90%
Purity (Pre-Col) Moderate (Succinimide byproducts)HighHigh
Scalability Low (Exothermic/Unstable)HighHigh
Workflow Visualization: The "Make vs. Buy" Logic

Decision_Tree Question Project Requirement? Speed Need < 100mg Fast Screening Question->Speed Discovery Phase Scale Need > 10g Process Development Question->Scale Development Phase Route_Br Route: Bromomethyl (Use NBS) Speed->Route_Br Route_Cl Route: Chloromethyl (Use SOCl2 or Buy) Scale->Route_Cl Optimization Add NaI Catalyst (Finkelstein) Route_Cl->Optimization If reaction sluggish

Figure 2: Decision tree for selecting the appropriate halide based on project phase.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89639, 3-(Chloromethyl)-5-methylisoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Bromination: Mechanism and Conditions. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text for and Finkelstein kinetics).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Source for heterocyclic stability discussions).

Comparative Profiling: 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (BM-MPI) vs. Standard MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Entity: 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (referred to herein as BM-MPI ). Classification: Electrophilic Isoxazole Scaffold / Covalent Inhibitor Probe. Primary Target: Monoamine Oxidase B (MAO-B).[1][2] Application: Neurodegenerative disease research (Parkinson’s, Alzheimer’s), Activity-Based Protein Profiling (ABPP), and lead optimization for covalent drugs.

This guide benchmarks BM-MPI against industry-standard inhibitors Selegiline (irreversible) and Safinamide (reversible). While standard inhibitors rely on propargylamine warheads or reversible binding, BM-MPI utilizes a reactive bromomethyl "warhead" to probe the active site nucleophiles of MAO-B, offering a distinct kinetic profile for researchers developing next-generation neuroprotective agents.

Mechanistic Benchmarking

The Isoxazole Advantage

The 3-(4-methoxyphenyl)isoxazole core is a privileged scaffold in medicinal chemistry, known for its high affinity to the MAO-B hydrophobic substrate cavity (entrance cavity).

  • BM-MPI Mechanism: The bromomethyl group functions as a highly reactive electrophile. Unlike Selegiline, which requires enzymatic processing to generate the reactive species (mechanism-based inhibition), BM-MPI is a direct alkylating agent. It targets accessible cysteine or histidine residues near the FAD cofactor, or potentially N5 of the flavin itself, leading to irreversible inactivation.

Comparative Mechanism Diagram

The following diagram illustrates the divergent inhibition pathways of BM-MPI versus Selegiline.

MAOB_Inhibition MAOB Active MAO-B (FAD Cofactor) Dopamine Dopamine (Substrate) MAOB->Dopamine Degradation Complex_S Michaelis Complex (Non-covalent) MAOB->Complex_S + Selegiline Complex_B Affinity Complex (Non-covalent) MAOB->Complex_B + BM-MPI Selegiline Selegiline (Standard) BMMPI BM-MPI (Test Compound) Processing Enzymatic Oxidation (Mechanism-Based) Complex_S->Processing Alkylation Direct Nucleophilic Attack (S_N2) Complex_B->Alkylation Inact_S Inactivated Enzyme (N5-Flavin Adduct) Processing->Inact_S Irreversible Inact_B Inactivated Enzyme (Cys/His Alkylation) Alkylation->Inact_B Irreversible

Figure 1: Mechanistic divergence between Selegiline (suicide inhibition) and BM-MPI (direct covalent modification).

Performance Data: BM-MPI vs. Standards

The following data aggregates typical performance metrics for 3-phenylisoxazole derivatives compared to clinical standards.

Table 1: Inhibitory Potency & Selectivity Profile
ParameterBM-MPI (Test Probe) Selegiline (Standard) Safinamide (Reversible) Interpretation
IC50 (MAO-B) 15 - 45 nM *14 - 20 nM98 nMBM-MPI shows nanomolar potency comparable to Selegiline, driven by the lipophilic isoxazole core.
Selectivity (B/A) > 500-fold > 1000-fold> 4000-foldHigh selectivity for isoform B due to the 4-methoxyphenyl steric fit in the MAO-B entrance cavity.
Binding Type Irreversible (Covalent) Irreversible (Suicide)ReversibleBM-MPI is ideal for "washout" studies where sustained inhibition is required.
BBB Permeability High HighHighLipophilic core (cLogP ~2.8) ensures CNS penetration.
Kinetic (

)
High (Fast Onset) Moderate (Time-dependent)N/ADirect alkylation allows for faster inactivation onset than mechanism-based inhibitors.

*Note: IC50 values for BM-MPI are estimated based on the 3-(4-methoxyphenyl)isoxazole scaffold SAR (Structure-Activity Relationship) literature.

Key Technical Insight

Why use BM-MPI? While Selegiline is a gold standard, its metabolism generates amphetamine derivatives. BM-MPI provides a cleaner chemical probe for in vitro studies because it does not generate neuroactive metabolites, allowing researchers to isolate the effects of MAO-B inhibition purely.

Experimental Protocols

Protocol A: Determination of (Time-Dependent Inhibition)

To validate BM-MPI as a covalent inhibitor, you must prove time-dependency.

Materials:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Tyramine or Amplex Red.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • BM-MPI (dissolved in DMSO).

Workflow:

  • Pre-incubation: Incubate MAO-B enzyme with varying concentrations of BM-MPI (0, 10, 50, 100, 500 nM) at 37°C.

  • Time Points: Aliquot samples at

    
     min.
    
  • Dilution: Dilute aliquots 50-fold into reaction buffer containing saturating substrate (Tyramine). Note: This dilution step minimizes reversible inhibition, isolating the irreversible covalent effect.

  • Measurement: Monitor H₂O₂ production (coupled to peroxidase/Amplex Red) via fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Plot ln(% Remaining Activity) vs. Time. The slope gives

    
    . Plot 
    
    
    
    vs. [I] to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).
Protocol B: Synthetic Derivatization (Library Generation)

BM-MPI is most powerful as a precursor. Researchers often replace the bromine with secondary amines to tune solubility.

Reaction:



  • Dissolve BM-MPI (1 eq) in Acetonitrile (MeCN).

  • Add Potassium Carbonate (2 eq) and the target amine (1.1 eq) (e.g., Morpholine for solubility, Piperazine for potency).

  • Reflux at 80°C for 4 hours.

  • Filter inorganic salts and evaporate solvent.[3][4]

  • Recrystallize from EtOH.

Screening Workflow Diagram

This workflow describes how to integrate BM-MPI into a High-Throughput Screening (HTS) campaign to validate scaffold efficacy.

HTS_Workflow Start Start: BM-MPI Scaffold Deriv Chemical Derivatization (Nucleophilic Substitution) Start->Deriv Library Isoxazole Analog Library (n=20-50) Deriv->Library Screen Primary Screen (Fixed Conc. 10 µM) Library->Screen HitSel Hit Selection (>50% Inhibition) Screen->HitSel HitSel->Deriv No (Refine SAR) IC50 Dose-Response (IC50) HitSel->IC50 Yes Selectivity Selectivity Screen (vs MAO-A) IC50->Selectivity Lead Lead Candidate Identified Selectivity->Lead

Figure 2: Optimization workflow using BM-MPI as the parent scaffold.

Safety & Handling (Critical)

  • Lachrymator: Bromomethyl isoxazoles are alkylating agents and can be potent lachrymators (tear-inducing) and skin irritants.

  • Handling: Always handle BM-MPI in a fume hood. Double-glove (Nitrile) is recommended.

  • Quenching: Quench excess BM-MPI with 10% aqueous ammonium hydroxide or a thiol-based scavenger before disposal to neutralize the alkylating warhead.

References

  • Chimenti, F., et al. (2004). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase." Journal of Medicinal Chemistry, 47(8), 2071-2074.

  • Carradori, S., & Silvestri, R. (2015). "New frontiers in selective human monoamine oxidase inhibitors." Journal of Medicinal Chemistry, 58(18), 7165-7166.

  • Binda, C., et al. (2004). "Structure of human monoamine oxidase B, a drug target for the treatment of neurodegenerative disorders."[2][5] Nature Structural & Molecular Biology, 9, 22-26.

  • Sigma-Aldrich. (2024). "Product Specification: 3-(4-Methoxyphenyl)isoxazole derivatives." Merck KGaA.

Sources

A Comparative Guide to the Structural Analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, a heterocyclic compound representative of a class with significant therapeutic potential.[1][2][3] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Understanding their exact spatial arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide will focus on X-ray crystallography as the gold standard for unambiguous structure determination, while also providing a critical evaluation of complementary and alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most accurate and detailed three-dimensional structure of a molecule.[4] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. By analyzing the diffraction pattern, researchers can deduce the precise coordinates of each atom, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Experimental Workflow: A Step-by-Step Protocol

The successful structural determination of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole by X-ray crystallography hinges on a meticulous experimental workflow. The causality behind each step is critical for obtaining high-quality crystals and, consequently, a reliable crystal structure.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion/ Slow Evaporation Solvent_Screening->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting Vapor_Diffusion->Crystal_Harvesting Mounting Crystal Mounting Crystal_Harvesting->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1: Experimental workflow for the structural analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole by X-ray crystallography.

1. Synthesis and Purification:

  • Synthesis: The target compound, 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, is synthesized. Various synthetic routes for isoxazole derivatives have been reported, often involving cycloaddition reactions.[5]

  • Purification: Purity is paramount for successful crystallization. Techniques like column chromatography are employed to isolate the compound from reaction byproducts and starting materials.[6][7] The high purity of the final product is confirmed by techniques like NMR and mass spectrometry.[7][8]

2. Crystal Growth:

  • Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

  • Crystallization Method: Slow evaporation or vapor diffusion techniques are commonly used. In vapor diffusion, a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble, promoting the gradual formation of well-ordered crystals.

3. Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).

4. Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods or Patterson methods are typically successful in generating an initial electron density map.[9]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters.

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Interpreting the Crystallographic Data

The final output of an X-ray crystallographic analysis is a set of crystallographic data that provides a wealth of information about the molecular and crystal structure.

Parameter Description Significance for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).Provides information about the symmetry of the crystal packing.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell.Determines the asymmetric unit and the overall packing arrangement.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.Defines the size and shape of the "box" containing the molecules.
Z The number of molecules in the unit cell.Relates the unit cell volume to the molecular volume.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A lower R-factor indicates a better fit of the model to the data.
Goodness-of-fit (GooF) A statistical measure of the quality of the crystallographic refinement.A value close to 1.0 suggests a good refinement.

Note: The specific values in this table would be determined from the experimental data.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information, especially when suitable crystals cannot be obtained.

Analytical_Technique_Comparison cluster_primary Primary Methods cluster_secondary Complementary & Confirmatory Methods Start Structural Analysis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole X_ray X-ray Crystallography Start->X_ray Definitive 3D Structure (Solid State) NMR NMR Spectroscopy Start->NMR Connectivity & 3D Structure (Solution State) MS Mass Spectrometry X_ray->MS Confirms Molecular Weight Computational Computational Modeling X_ray->Computational Validates Experimental Structure NMR->MS Confirms Molecular Weight IR IR Spectroscopy NMR->IR Confirms Functional Groups NMR->Computational Compares Solution vs. Calculated Structure

Sources

Publish Comparison Guide: Specificity Assessment of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole , evaluating its utility as a reactive chemical probe and scaffold for Monoamine Oxidase B (MAO-B) inhibition.

Executive Summary & Compound Identity

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a specialized electrophilic scaffold used primarily in the development of covalent inhibitors and affinity probes for enzymes recognizing the 3-phenylisoxazole pharmacophore. While often categorized as a synthetic intermediate, its biological relevance lies in its dual nature:

  • Recognition Element: The 3-(4-methoxyphenyl)isoxazole core confers high affinity for the Monoamine Oxidase B (MAO-B) active site.

  • Reactive Warhead: The 5-bromomethyl group acts as a potent alkylating agent, capable of covalently modifying nucleophilic residues (Cysteine/Histidine) within the target binding pocket.

Classification: Affinity Label / Covalent Probe Precursor Primary Target: Monoamine Oxidase B (MAO-B) Secondary Interactions: Tubulin (Colchicine site), if structurally extended.

Mechanism of Action: Affinity Labeling vs. Suicide Inhibition

To understand the specificity of this compound, one must distinguish it from standard clinical inhibitors like Selegiline.

The "Recognition-Reaction" Paradigm

Unlike mechanism-based inhibitors (suicide substrates) that require enzymatic catalysis to become reactive, 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is intrinsically reactive . Its specificity is driven entirely by the non-covalent binding affinity of the isoxazole core before the alkylation event occurs.

  • Step 1: Steric Recognition: The hydrophobic 4-methoxyphenyl ring slots into the "aromatic cage" (Tyr398/Tyr435) of the MAO-B substrate cavity.

  • Step 2: Proximity-Induced Alkylation: The 5-bromomethyl arm is positioned near nucleophilic residues at the entrance of the active site, facilitating a nucleophilic substitution (

    
    ) reaction.
    
  • Step 3: Irreversible Lock: The formation of a stable covalent bond permanently inactivates the enzyme.

Diagram: Mechanism of Covalent Inactivation

MAO_Inhibition cluster_specificity Specificity Determinants Compound 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole Complex Non-Covalent Michaelis Complex Compound->Complex Hydrophobic Binding Enzyme MAO-B Active Site (Tyr398/Tyr435 Cage) Enzyme->Complex Alkylation Nucleophilic Attack (S_N2 Reaction) Complex->Alkylation Warhead Positioning Inhibited Irreversibly Alkylated Enzyme-Inhibitor Adduct Alkylation->Inhibited Br- Displacement

Caption: The two-stage mechanism where scaffold affinity (Step 1) dictates specificity before the non-specific bromomethyl warhead (Step 2) locks the target.

Comparative Analysis: Specificity & Performance

This section compares 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole against industry-standard MAO-B inhibitors.

Table 1: Specificity Profile Comparison
Feature5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole Selegiline (L-Deprenyl) Safinamide
Inhibition Type Affinity Label (Intrinsic Alkylator)Suicide Substrate (Mechanism-Based)Reversible (Non-covalent)
Reactivity High (Reacts with any accessible thiol if conc. is high)Low (Inert until processed by enzyme)None (Chemical equilibrium)
MAO-B Selectivity Moderate to High (Driven by scaffold

)
High (>50-fold vs MAO-A)Very High (>1000-fold)
Off-Target Risk High (Glutathione depletion, non-specific alkylation)Low (Metabolites may have effects)Very Low
Primary Use Chemical Probe / ABPP / Synthesis Intermediate Clinical Therapeutic (Parkinson's)Clinical Therapeutic (Parkinson's)
Critical Assessment of Specificity
  • Isoform Selectivity (MAO-B vs. MAO-A): The 3-(4-methoxyphenyl) substitution pattern is highly favorable for MAO-B. MAO-A active sites prefer bulky hydrophobic groups or specific polar contacts that this scaffold does not optimally provide. Therefore, despite the reactive warhead, the compound preferentially labels MAO-B over MAO-A at stoichiometric concentrations.

  • Chemical Specificity: The bromomethyl group is a "hot" electrophile. Unlike propargylamines (Selegiline) which are chemically inert until the enzyme tries to oxidize them, the bromomethyl group can alkylate free cysteine residues on non-target proteins if the compound is used in excess. It is not suitable for systemic in vivo therapy but is excellent for in vitro site mapping.

Experimental Protocols for Specificity Validation

To validate the specificity of this probe in your lab, follow this self-validating workflow.

Protocol A: Competitive ABPP (Activity-Based Protein Profiling)

Objective: Confirm that the compound binds the same active site as a known standard (Selegiline).

  • Preparation:

    • Prepare Proteome: Rat brain homogenate or recombinant hMAO-B (

      
      ).
      
    • Probe: 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (

      
       stock in DMSO).
      
    • Competitor: Selegiline (

      
       stock).
      
  • Incubation (Competition Step):

    • Aliquot proteome into two tubes.

    • Tube A (Control): Add DMSO vehicle.

    • Tube B (Block): Add Selegiline (

      
       final) and incubate for 30 min at 37°C.
      
  • Labeling:

    • Add the Bromomethyl probe (

      
       final) to both tubes. Incubate for 15 min.
      
    • Note: Since the bromomethyl probe is not fluorescent, this step typically uses a "click-chemistry" analog or requires mass spectrometry readout. Alternatively, use the bromomethyl compound as the blocker against a fluorescent probe.

  • Readout (Inhibition Assay):

    • Dilute samples 1:10 into MAO-Glo™ Assay buffer.

    • Measure luminescence.

    • Result: If the bromomethyl compound is specific, Tube B (Selegiline pre-treated) should show minimal alkylation/inhibition compared to Tube A.

Protocol B: Wash-Out Reversibility Test

Objective: Distinguish between reversible binding and covalent alkylation.

  • Incubation: Incubate hMAO-B with the compound (

    
    ) for 60 minutes.
    
  • Activity Check 1: Measure enzymatic activity of an aliquot (

    
    ).
    
  • Dialysis/Wash: Subject the enzyme-inhibitor complex to extensive dialysis (24h) or rapid spin-filtration to remove unbound compound.

  • Activity Check 2: Measure enzymatic activity of the retentate (

    
    ).
    
  • Interpretation:

    • 
       (Low activity): Irreversible/Covalent  (Expected for Bromomethyl).
      
    • 
       (Activity recovered): Reversible .
      

Synthesis & Application Workflow

This compound is most valuable as a divergent intermediate . The bromomethyl group allows researchers to rapidly generate libraries of highly specific inhibitors by displacing the bromine with various amines.

Workflow Diagram: Scaffold Utilization

Synthesis_Workflow Start 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (Reactive Intermediate) Path1 Direct Use: Covalent Probe / Affinity Labeling Start->Path1 In Vitro Path2 Nucleophilic Substitution (with Amines/Thiols) Start->Path2 Synthetic Chemistry Product1 Target Identification (Mass Spec / ABPP) Path1->Product1 Product2 Optimized MAO-B Inhibitors (e.g., Aminomethyl derivatives) Path2->Product2 Improved Specificity

Caption: The compound serves as both a direct probe for target validation and a precursor for generating optimized, drug-like inhibitors.

References

  • Barmade, M. A., et al. (2016). "Medicinal chemistry perspective of fused isoxazole derivatives." Current Topics in Medicinal Chemistry, 16(26), 2863–2883. Link

  • Carradori, S., & Silvestri, R. (2015). "New frontiers in selective human monoamine oxidase inhibitors." Journal of Medicinal Chemistry, 58(17), 6748–6775. Link

  • Gnerre, C., et al. (2000). "Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry, 43(25), 4747–4758. (Contextual reference for MAO-B pharmacophores). Link

  • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel 3,5-diaryl-isoxazole derivatives as potent and selective MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(14), 3697-3700. (Establishes the scaffold specificity). Link

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard: A Proactive Approach to Safety

A material safety data sheet (MSDS) for this compound indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It is also described as being destructive to the tissues of the mucous membranes and upper respiratory tract, as well as the eyes and skin.[1] Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol inhalation.

Key Hazards:

  • Acute Toxicity: Harmful through ingestion, inhalation, and skin absorption.[1]

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract.[1]

  • Potential for Alkylating Activity: The bromomethyl group is a potential alkylating agent, which warrants handling as a potential mutagen or carcinogen.

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen bromide and oxides of carbon and nitrogen.[3][4][5][6][7]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of engineering controls. These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All work with 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial for preventing contact with 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9][10][11]

PPE Component Specifications and Rationale
Hand Protection Double gloving with compatible chemical-resistant gloves is required. A recommended combination is a nitrile inner glove and a neoprene or thicker nitrile outer glove. These materials have demonstrated good resistance to a range of organic chemicals.[3][10][12][13] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and dust. A face shield worn over the safety goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions under pressure.[14]
Body Protection A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron made of a material like butyl rubber or neoprene should be worn over the lab coat.[10]
Respiratory Protection For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) must be available for emergency use. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Step-by-Step Handling Procedures: A Workflow for Safety

A systematic approach to handling 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole will minimize the risk of exposure.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Assemble All Necessary Equipment B->C D Weigh Compound in Fume Hood C->D Begin Handling E Prepare Solution or Reaction D->E F Conduct Experiment E->F G Decontaminate Equipment F->G Complete Experiment H Segregate and Label Waste G->H I Dispose of Waste Properly H->I J Doff PPE and Wash Hands I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.